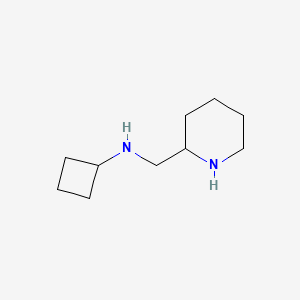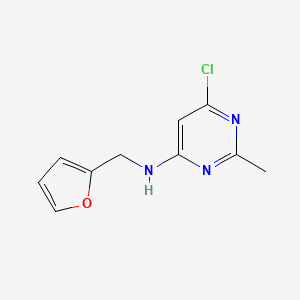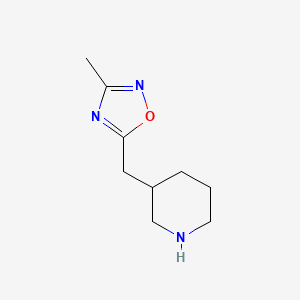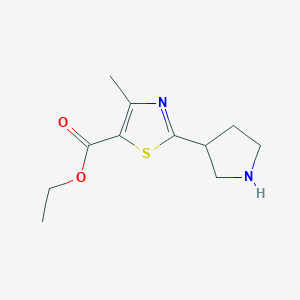
4-méthyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate is a pharmaceutical intermediate . It is used in the preparation of the xanthine oxidase inhibitor febuxostat, which is used in the treatment of hyperuricaemia and gout . It is also used in the synthesis of novel thiazolyl α-aminophosphonates .
Synthesis Analysis
The synthesis of ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate involves several steps . The compound is synthesized from ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, which is transformed into 5-substituted 2-aminothiazolo.Molecular Structure Analysis
The molecular structure of ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate is complex . It includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms .Chemical Reactions Analysis
Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate undergoes various chemical reactions . For instance, it can be transformed into 5-substituted 2-aminothiazolo.Physical and Chemical Properties Analysis
Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate has a molecular weight of 290.81 . It is a powder at room temperature . Its InChI Code is 1S/C12H18N2O2S.ClH/c1-3-16-12(15)11-8(2)14-10(17-11)6-9-4-5-13-7-9;/h9,13H,3-7H2,1-2H3;1H .Applications De Recherche Scientifique
Applications antibactériennes
Les dérivés du thiazole, y compris le 4-méthyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate d'éthyle, ont montré des propriétés antibactériennes prometteuses. La capacité du composé à interférer avec la synthèse de la paroi cellulaire bactérienne et la production de protéines en fait un candidat pour le développement de nouveaux agents antibactériens. Son efficacité contre diverses souches bactériennes pourrait conduire à des traitements pour les infections résistantes aux antibiotiques actuels .
Activité antifongique
Semblable à ses applications antibactériennes, ce composé présente également une activité antifongique. Il peut être utilisé pour cibler les champignons pathogènes, offrant un potentiel pour le traitement des infections fongiques. Les chercheurs ont synthétisé des composés avec le cycle thiazole pour évaluer leurs activités biologiques contre des souches fongiques telles que A. niger, Fusarium oxisporum et Rhizopus oryzae .
Propriétés anti-inflammatoires
Le this compound a été identifié comme possédant des propriétés anti-inflammatoires. Cela le rend utile dans la recherche sur les maladies inflammatoires chroniques et pourrait contribuer au développement de nouveaux médicaments anti-inflammatoires .
Potentiel antitumoral
Le cycle thiazole est une caractéristique commune dans de nombreux composés ayant une activité antitumorale. La structure de ce composé lui permet d'interagir avec diverses cibles biologiques, inhibant potentiellement la croissance et la prolifération tumorale. Il pourrait servir de composé de tête dans la recherche sur le cancer, en particulier dans la synthèse d'agents chimiothérapeutiques .
Effets antidiabétiques
Les dérivés du thiazole ont été explorés pour leurs effets antidiabétiques, certains composés montrant la capacité de moduler les taux de sucre dans le sang. Le this compound peut contribuer à cette ligne de recherche, fournissant des informations sur de nouveaux traitements pour le diabète .
Recherche antivirale
Les caractéristiques structurelles du composé peuvent également lui conférer des propriétés antivirales. Il pourrait être utilisé dans l'étude des mécanismes de réplication virale et le développement de médicaments antiviraux. Ses applications potentielles dans ce domaine sont significatives, compte tenu du besoin continu de traitements efficaces contre les infections virales émergentes .
Capacités antioxydantes
La recherche sur les antioxydants est cruciale pour comprendre les dommages cellulaires et le vieillissement. Le this compound pourrait être étudié pour ses propriétés antioxydantes, qui peuvent protéger les cellules du stress oxydatif et contribuer au développement de thérapies anti-âge .
Recherche neuroprotectrice
Les composés ayant des effets neuroprotecteurs sont précieux dans l'étude des maladies neurodégénératives. La capacité de ce composé à protéger les cellules neuronales des dommages pourrait conduire à des progrès dans le traitement de maladies comme la maladie d'Alzheimer et la maladie de Parkinson .
Safety and Hazards
Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate is classified as a warning substance . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of water (P302+P352) .
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, but the specific pathways influenced by this compound are yet to be determined .
Analyse Biochimique
Biochemical Properties
Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s thiazole ring structure allows it to form stable interactions with various enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and thereby altering metabolic flux . Additionally, the compound’s interaction with proteins can affect protein folding and stability, further impacting cellular functions .
Cellular Effects
Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . The compound’s impact on gene expression can result in altered protein synthesis, affecting cell function and behavior. Moreover, its influence on cellular metabolism can lead to changes in energy production and utilization, impacting cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of action of ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, either inhibiting or activating their activity . This binding can lead to changes in enzyme conformation, affecting their catalytic efficiency. Additionally, the compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes . These molecular interactions contribute to the compound’s overall effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods. Under certain conditions, it may degrade, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.
Metabolic Pathways
Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . These interactions can affect energy production, biosynthesis, and other essential cellular functions, underscoring the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution can influence its overall efficacy and impact on cellular function, making it essential to understand its transport mechanisms.
Subcellular Localization
The subcellular localization of ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate plays a critical role in its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes, highlighting the importance of understanding its subcellular distribution.
Propriétés
IUPAC Name |
ethyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-3-15-11(14)9-7(2)13-10(16-9)8-4-5-12-6-8/h8,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNWCGKAZOTUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2CCNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1488746.png)
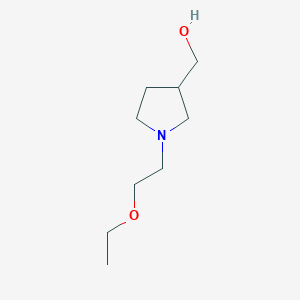
![N-(butan-2-yl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1488750.png)
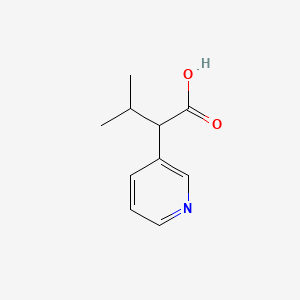
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1488753.png)
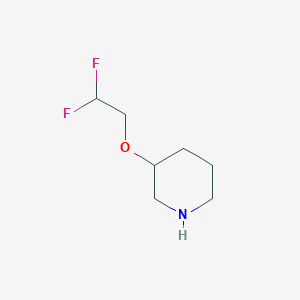
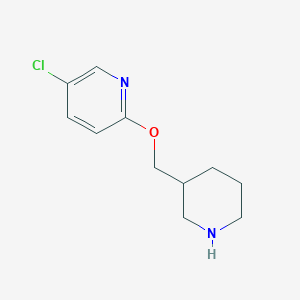
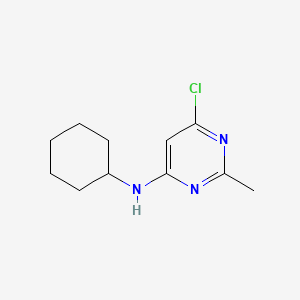

![3-amino-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione](/img/structure/B1488761.png)

